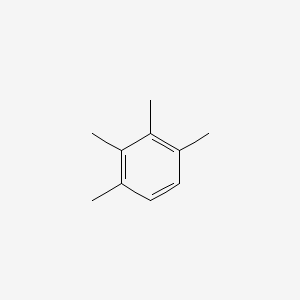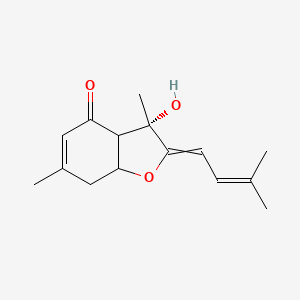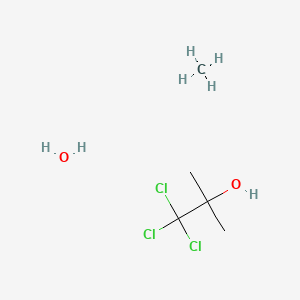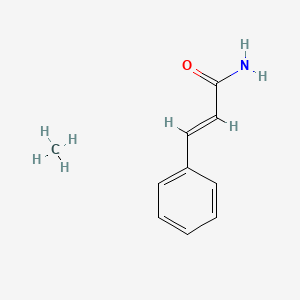![molecular formula C20H20ClN7O B10825111 3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;hydrochloride](/img/structure/B10825111.png)
3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BXI-61 is a small-molecule inhibitor that targets the Bcl-XL protein, a member of the Bcl-2 family of proteins. These proteins are involved in the regulation of apoptosis, or programmed cell death, which is a critical process in cancer development and progression. BXI-61 has shown selective toxicity against lung cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of BXI-61 involves targeting the BH3 domain binding pocket of the Bcl-XL protein. The specific synthetic routes and reaction conditions for BXI-61 are not widely detailed in public literature. it is known that the compound was identified through a screening process using the UCSF DOCK 6.1 program suite and the NCI chemical library database
Chemical Reactions Analysis
BXI-61 undergoes several types of chemical reactions, primarily focusing on its interaction with the Bcl-XL protein. The compound binds preferentially to Bcl-XL over other Bcl-2 family proteins such as Bcl2, Bcl-w, Bfl-1/A1, and Mcl-1 . The major products formed from these reactions include the disruption of Bcl-XL/Bak or Bcl-XL/Bax interactions, oligomerization of Bak, and the release of cytochrome c from mitochondria .
Scientific Research Applications
BXI-61 has significant applications in scientific research, particularly in the field of cancer therapy. It has demonstrated selective toxicity against lung cancer cells, making it a potential therapeutic agent for treating lung cancer . Additionally, BXI-61 has shown efficacy in overcoming acquired radioresistance in lung cancer, which is a major challenge in cancer treatment . The compound’s ability to induce apoptosis in cancer cells by targeting the Bcl-XL protein makes it a valuable tool for studying apoptosis and developing new cancer therapies .
Mechanism of Action
The mechanism of action of BXI-61 involves its binding to the BH3 domain binding pocket of the Bcl-XL protein. This binding disrupts the interaction between Bcl-XL and pro-apoptotic proteins such as Bak and Bax . As a result, Bak oligomerizes, leading to the release of cytochrome c from mitochondria and the activation of the apoptotic pathway . This mechanism highlights the compound’s potential as a direct inducer of apoptosis in cancer cells.
Comparison with Similar Compounds
BXI-61 is compared with other Bcl-XL inhibitors such as BXI-72 and ABT-737. BXI-61 and BXI-72 exhibit more potent efficacy against human lung cancer cells than ABT-737, with a lower degree of platelet reduction in vivo . This makes BXI-61 a more favorable candidate for cancer therapy due to its higher selectivity and reduced side effects. Other similar compounds include various BH3 mimetics that target anti-apoptotic Bcl-2 family proteins .
Properties
Molecular Formula |
C20H20ClN7O |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-[(9-amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C20H19N7O.ClH/c1-2-28-12-4-6-15-14(10-12)19(22)13-5-3-11(9-17(13)24-15)26-27-16-7-8-18(21)25-20(16)23;/h3-10H,2H2,1H3,(H2,22,24)(H4,21,23,25);1H |
InChI Key |
HYTMVPCGCCQGST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=C(N=C(C=C4)N)N)N=C2C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3E,5R,7S,9R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10825039.png)


![[(1R,3Z,5R,7S,9R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10825050.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10825063.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10825071.png)
![(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10825081.png)



![N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10825118.png)
![(2~{R})-2-[[3-cyano-2-[4-(2-fluoranyl-3-methyl-phenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10825119.png)

![1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone](/img/structure/B10825128.png)
